BenchChemオンラインストアへようこそ!

INCB16562

Enzymatic Assay JAK Inhibitor Selectivity Profile

INCB16562 is a potent, selective JAK1/2 inhibitor with marked selectivity over JAK3. This unique profile mitigates JAK3-mediated immunosuppression, making it ideal for preclinical studies. Validated to inhibit IL-6/STAT3, sensitize myeloma cells to dexamethasone, melphalan, and bortezomib, and reverse bone marrow protection. Procure this research compound for targeted investigation of JAK-STAT signaling in multiple myeloma and drug resistance.

Molecular Formula C19H11Cl2N5
Molecular Weight 380.2 g/mol
CAS No. 933768-63-9
Cat. No. B1684627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB16562
CAS933768-63-9
SynonymsINCB 16562
INCB-16562
INCB16562
Molecular FormulaC19H11Cl2N5
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl
InChIInChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26)
InChIKeyDVCPYUTZIIXGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB16562 (CAS 933768-63-9) – A Potent and Selective JAK1/2 Inhibitor for Multiple Myeloma Research


INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) [1]. It was developed as an orally bioavailable compound with marked selectivity over JAK3 [1]. The compound is primarily investigated in the context of multiple myeloma, where it inhibits interleukin-6 (IL-6)-induced STAT3 phosphorylation and the growth of myeloma cells [1].

The Risk of Generic Substitution for INCB16562 (CAS 933768-63-9) in Research Applications


Generic substitution of INCB16562 with other JAK inhibitors, such as the FDA-approved ruxolitinib or tofacitinib, is not scientifically valid. INCB16562 has a unique selectivity profile, demonstrating marked selectivity for JAK1/2 over JAK3 [1]. This is a critical distinction, as JAK3 is essential for immune function, and its inhibition can lead to immunosuppression. Furthermore, INCB16562 has been specifically validated in cellular and in vivo models for its ability to reverse the protective effects of the bone marrow microenvironment and sensitize multiple myeloma cells to established therapies, including dexamethasone, melphalan, and bortezomib [1]. These specific biological outcomes are not guaranteed by other JAK1/2 inhibitors.

Quantitative Evidence Supporting the Selection of INCB16562 (CAS 933768-63-9)


INCB16562 Demonstrates Low-Nanomolar Potency Against JAK1 and JAK2 with Significant Selectivity Over JAK3

INCB16562 is a low-nanomolar inhibitor of JAK enzymes with IC50 values of 2.2 nM for JAK1 and 0.25 nM for JAK2 [1]. Its potency against JAK3 is approximately 40-fold lower (IC50 = 10.1 nM), and at physiological ATP concentrations (1 mM), the selectivity for JAK1/2 over JAK3 is even more pronounced, with a JAK3 IC50 of 1663 nM compared to 9.1 nM for JAK1 and 2.1 nM for JAK2 [1]. This profile indicates a significantly reduced likelihood of JAK3-mediated immunosuppression compared to a less selective pan-JAK inhibitor [1].

Enzymatic Assay JAK Inhibitor Selectivity Profile

INCB16562 Potently Inhibits IL-6-Induced STAT3 Phosphorylation and Cell Growth in Myeloma Cells

In the IL-6-dependent INA-6 myeloma cell line, INCB16562 potently inhibited IL-6-induced STAT3 phosphorylation with almost complete inhibition observed at concentrations of 300 nM or greater [1]. This activity translated into a strong anti-proliferative effect, with an average IC50 for inhibition of viable cells of 191 ± 50 nM [1].

Cellular Assay STAT3 Signaling Multiple Myeloma

INCB16562 Abrogates the Protective Effects of the Tumor Microenvironment and Sensitizes Myeloma Cells to Standard-of-Care Agents

INCB16562 was shown to overcome drug resistance by abrogating the protective effects of both recombinant IL-6 and bone marrow stromal cells (BMSCs). In co-culture experiments, INCB16562 sensitized INA-6 myeloma cells to cell death induced by clinically relevant agents: dexamethasone, melphalan, and bortezomib [1]. The IC50 for inhibiting cell proliferation in the presence of BMSCs was only 1.3- to 1.5-fold higher than in IL-6 alone, indicating robust inhibition of JAK signaling even in a complex microenvironment [1].

Drug Resistance Combination Therapy Bone Marrow Microenvironment

Key Research Applications for INCB16562 (CAS 933768-63-9) Based on Verified Evidence


Investigating JAK-STAT Signaling in the Bone Marrow Microenvironment

INCB16562 is ideally suited for in vitro studies exploring the role of JAK-STAT signaling in multiple myeloma pathogenesis and drug resistance. Its ability to potently inhibit IL-6-induced STAT3 phosphorylation and reverse the protective effects of bone marrow stromal cells [1] makes it a critical tool for dissecting the complex interactions between myeloma cells and their microenvironment.

Preclinical In Vivo Studies of Combination Therapies for Multiple Myeloma

Based on evidence that INCB16562 sensitizes myeloma cells to dexamethasone, melphalan, and bortezomib [1], this compound is a valuable agent for preclinical in vivo studies. Researchers can use INCB16562 in combination with these standard-of-care drugs to investigate novel therapeutic strategies for overcoming drug resistance in xenograft models of multiple myeloma.

Developing Novel Anti-Myeloma Regimens Targeting JAK1/2 Selectivity

For researchers focused on next-generation therapies for multiple myeloma, INCB16562 provides a well-characterized tool with a defined selectivity profile for JAK1/2 over JAK3 [1]. This allows for the study of JAK1/2 inhibition while minimizing the confounding effects of JAK3-mediated immunosuppression, which is a key advantage for evaluating the therapeutic window of new treatment approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB16562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.